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Tranexamic Acid Demonstrates Potential as a
Repurposed Antitumor Agent
A comparative analysis of Tranexamic Acid's efficacy in cancer treatment reveals its potential

as a repurposed therapeutic, exhibiting notable effects on tumor growth and cancer cell

viability. This guide provides an objective comparison with other agents, supported by

experimental data and detailed methodologies for researchers, scientists, and drug

development professionals.

Tranexamic Acid (TXA), a synthetic lysine analog, has demonstrated promising antitumor

effects in multiple studies.[1][2][3] Its primary mechanism of action involves the inhibition of

plasminogen activation, which in turn affects various pathways crucial for tumor progression,

including proliferation, angiogenesis, and inflammation.[2][3] This guide compares the efficacy

of Tranexamic Acid with other compounds and outlines the experimental frameworks used to

evaluate its anticancer properties.

Comparative Efficacy of Tranexamic Acid
Recent research has focused on repurposing Tranexamic Acid as an anticancer agent, with

studies highlighting its ability to suppress cancer cell viability and inhibit tumor growth in vivo. A
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systematic review and meta-analysis of 34 animal studies showed a significant reduction in

tumor growth in animals treated with TXA compared to control groups.

In a notable study, Tranexamic Acid was compared with Disulfide bond Disrupting Agents

(DDAs), a class of anticancer compounds. The findings indicated that while both agents have

anticancer activity, they operate through partially overlapping biochemical mechanisms.

Combination therapy of Tranexamic Acid with a DDA (dMtcyDTDO) showed enhanced

antitumor effects in a breast cancer animal model.

Table 1: Comparison of Antitumor Efficacy of Tranexamic Acid and a Disulfide bond Disrupting

Agent (DDA)

Treatment Group Dosage
Tumor Growth
Inhibition (Breast
Cancer Model)

Reference

Vehicle (Peanut Oil) - Baseline

Tranexamic Acid (TA) 375 mg/kg
Significant reduction

in tumor growth

dMtcyDTDO (DDA) 10 mg/kg
Significant reduction

in tumor growth

TA + dMtcyDTDO 375 mg/kg + 10 mg/kg

Enhanced reduction in

tumor growth

compared to

monotherapy

In Vitro Efficacy Across Various Cancer Cell Lines
Tranexamic Acid has been shown to reduce the viability of a broad array of human and murine

cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, which indicate

the concentration of a drug that is required for 50% inhibition in vitro, vary across different cell

lines, demonstrating differential sensitivity.

Table 2: In Vitro Viability of Cancer Cell Lines Treated with Tranexamic Acid (72h treatment)
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Cell Line IC50 (mM) Cancer Type Reference

MDA-MB-468 ~5 Human Breast Cancer

4T1 ~7 Murine Breast Cancer

A549 ~8 Human Lung Cancer

HCT116 >10 Human Colon Cancer

PANC-1 >10
Human Pancreatic

Cancer

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

Tranexamic Acid's antitumor efficacy.

Cell Viability Assay (MTT Assay)
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per

well and allowed to adhere overnight.

Treatment: Cells were treated with varying concentrations of Tranexamic Acid for 72 hours.

MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and

incubated for 4 hours at 37°C.

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells),

and IC50 values were calculated.
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In Vivo Tumor Growth Study (Breast Cancer Xenograft
Model)

Cell Implantation: Female athymic nude mice were subcutaneously injected with 2 x 10^6

MDA-MB-231 human breast cancer cells.

Tumor Growth and Grouping: When tumors reached a palpable size (approximately 100

mm³), the animals were randomly assigned to different treatment groups (n=10 per group):

vehicle control, Tranexamic Acid alone, DDA alone, and combination therapy.

Treatment Administration: Treatments were administered daily via oral gavage. Tranexamic

Acid was administered at a dose of 375 mg/kg, and the DDA (dMtcyDTDO) at 10 mg/kg.

Tumor Measurement: Tumor volume was measured every two days using calipers and

calculated using the formula: (length × width²)/2.

Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to

compare the differences between the treatment groups. At the end of the study, tumors were

excised for further analysis.

Signaling Pathways and Mechanisms of Action
Tranexamic Acid exerts its antitumor effects through multiple biochemical actions. Its primary

mechanism is the blockade of plasminogen conversion to plasmin, which in turn inhibits the

cleavage of the oncoprotein CDCP1. Additionally, TXA has been shown to inhibit protein

synthesis and reduce the phosphorylation of key signaling proteins like S6K1 and STAT3.
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Mechanism of Action of Tranexamic Acid
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Caption: Signaling pathway affected by Tranexamic Acid.

The diagram above illustrates the dual action of Tranexamic Acid. Extracellularly, it prevents the

conversion of plasminogen to plasmin, thereby inhibiting CDCP1 cleavage. Intracellularly, it

suppresses key signaling pathways involved in protein synthesis and cell proliferation.
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In Vivo Antitumor Efficacy Workflow
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Caption: Experimental workflow for in vivo tumor studies.
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This workflow outlines the key steps in assessing the in vivo efficacy of Tranexamic Acid in a

xenograft mouse model, from cell implantation to data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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